Cas no 1260830-46-3 (4-Amino-3-ethynylphenol)

4-Amino-3-ethynylphenol structure
4-Amino-3-ethynylphenol structure
商品名:4-Amino-3-ethynylphenol
CAS番号:1260830-46-3
MF:C8H7NO
メガワット:133.147281885147
CID:5216747
PubChem ID:55265261

4-Amino-3-ethynylphenol 化学的及び物理的性質

名前と識別子

    • 4-amino-3-ethynylphenol
    • Phenol, 4-amino-3-ethynyl-
    • 4-Amino-3-ethynylphenol
    • インチ: 1S/C8H7NO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H,9H2
    • InChIKey: KWAVJRAWTNPFGT-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(=C(C#C)C=1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 46.2

4-Amino-3-ethynylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-182452-2.5g
4-amino-3-ethynylphenol
1260830-46-3 95%
2.5g
$1931.0 2023-09-19
Enamine
EN300-182452-0.05g
4-amino-3-ethynylphenol
1260830-46-3 95%
0.05g
$229.0 2023-09-19
Enamine
EN300-182452-0.25g
4-amino-3-ethynylphenol
1260830-46-3 95%
0.25g
$487.0 2023-09-19
Enamine
EN300-182452-5.0g
4-amino-3-ethynylphenol
1260830-46-3 95%
5.0g
$2858.0 2023-02-16
Enamine
EN300-182452-1.0g
4-amino-3-ethynylphenol
1260830-46-3 95%
1g
$0.0 2023-06-08
1PlusChem
1P01BF23-50mg
4-amino-3-ethynylphenol
1260830-46-3 95%
50mg
$335.00 2024-07-09
1PlusChem
1P01BF23-500mg
4-amino-3-ethynylphenol
1260830-46-3 95%
500mg
$1012.00 2023-12-25
1PlusChem
1P01BF23-10g
4-amino-3-ethynylphenol
1260830-46-3 95%
10g
$5298.00 2023-12-25
1PlusChem
1P01BF23-2.5g
4-amino-3-ethynylphenol
1260830-46-3 95%
2.5g
$2449.00 2023-12-25
Enamine
EN300-182452-10.0g
4-amino-3-ethynylphenol
1260830-46-3 95%
10.0g
$4236.0 2023-02-16

4-Amino-3-ethynylphenol 関連文献

4-Amino-3-ethynylphenolに関する追加情報

4-Amino-3-ethynylphenol (CAS No. 1260830-46-3): A Versatile Building Block in Modern Medicinal Chemistry and Materials Science

4-Amino-3-ethynylphenol (CAS No. 1260830-46-3) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This molecule, characterized by its ethynyl group (a triple bond between carbon atoms) and amino functionality, serves as a multifunctional scaffold for the development of novel pharmaceutical agents, bioactive materials, and advanced chemical intermediates. Recent advancements in synthetic methodologies and computational modeling have expanded the scope of 4-Amino-3-ethynylphenol applications, making it a cornerstone in the design of targeted therapeutics and functional nanomaterials. Its chemical versatility, combined with the ability to undergo diverse functional group transformations, has positioned this compound at the forefront of innovation in drug discovery and materials engineering.

The chemical structure of 4-Amino-3-ethynylphenol features a benzene ring substituted with an amino group at the para position and an ethynyl group at the meta position. This arrangement creates a unique electronic environment that influences the compound's reactivity and interaction with biological targets. The ethynyl group introduces a high degree of electron deficiency, which can be exploited in hydrogen-bonding interactions or electrostatic interactions with receptor sites. Meanwhile, the amino group provides a site for conjugation with other biomolecules or for modification to enhance solubility, stability, or targeting efficiency. These properties have made 4-Amino-3-ethynylphenol a valuable starting material in the synthesis of heterocyclic compounds, peptidomimetics, and fluorescent probes.

Recent studies have highlighted the role of 4-Amino-3-ethynylphenol in the development of antitumor agents and anti-inflammatory drugs. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated the use of 4-Amino-3-ethynylphenol-based scaffolds in the design of tyrosine kinase inhibitors with improved selectivity for EGFR (epidermal growth factor receptor) mutants. The ethynyl group was shown to act as a molecular switch, modulating the compound's binding affinity to the target protein. Similarly, research published in ACS Chemical Biology (2024) reported the use of 4-Amino-3-ethynylphenol derivatives as COX-2 inhibitors, leveraging the amino group for hydrogen-bonding interactions with the active site of the enzyme. These findings underscore the potential of 4-Amino-3-ethynylphenol as a platform for the development of precision medicines with reduced off-target effects.

One of the most exciting applications of 4-Amino-3-ethynylphenol lies in its use as a click chemistry reagent. The ethynyl group is a well-known participant in azide-alkyne cycloaddition reactions, which are widely employed in bioconjugation and the synthesis of polymeric materials. A 2024 study in Advanced Materials described the use of 4-Amino-3-ethynylphenol-functionalized nanoparticles for targeted drug delivery. The amino group was modified with PEG (polyethylene glycol) chains to improve biocompatibility, while the ethynyl group enabled site-specific conjugation with antibodies or peptide ligands. This approach demonstrated enhanced tumor accumulation and reduced systemic toxicity in preclinical models, highlighting the translational potential of 4-Amino-3-ethynylphenol in clinical oncology.

The synthetic accessibility of 4-Amino-3-ethynylphenol has also been a focus of recent research. Traditional methods for synthesizing this compound often involve transition-metal-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling or Sonogashira coupling. However, a 2024 paper in Organic Letters introduced a novel photoredox-catalyzed protocol that allows for the direct functionalization of 4-Amino-3-ethynylphenol under mild conditions. This method not only improves the yield and selectivity of the reaction but also reduces the environmental impact by eliminating the need for harsh reagents. Such advancements are critical for the large-scale production of 4-Amino-3-ethynylphenol derivatives in the pharmaceutical and materials industries.

In the field of materials science, 4-Amino-3-ethynylphenol has been explored as a building block for conjugated polymers and electroactive materials. The ethynyl group contributes to the conjugation of the polymer backbone, enhancing its electrical conductivity and optical properties. A 2023 study in Advanced Functional Materials demonstrated that 4-Amino-3-ethynylphenol-based polymers exhibited excellent photovoltaic performance, with power conversion efficiencies exceeding 12%. The amino group was further utilized to introduce side chains that improved the solubility and processability of the material. These findings suggest that 4-Amino-3-ethynylphenol could play a pivotal role in the development of next-generation organic electronics.

The biocompatibility of 4-Amino-3-ethynylphenol and its derivatives has also been investigated in preclinical studies. A 2024 review in Biomaterials Science highlighted the use of 4-Amino-3-ethynylphenol-modified hydrogels for tissue engineering applications. The amino group was used to introduce cell-adhesive peptides, while the ethynyl group enabled cross-linking with biodegradable polymers. This dual functionality allowed for the creation of hydrogels with tunable mechanical properties and enhanced cell infiltration. Such materials have the potential to revolutionize regenerative medicine by providing 3D scaffolds that closely mimic the extracellular matrix.

Looking ahead, the versatility of 4-Amino-3-ethynylphenol is expected to drive innovation in multiple fields. In drug discovery, its ability to serve as a bioisostere for aromatic rings may lead to the development of novel pharmacophores with unique pharmacokinetic profiles. In materials science, its role in conjugated polymers and nanomaterials is likely to expand into flexible electronics and smart textiles. Furthermore, the click chemistry compatibility of 4-Amino-3-ethynylphenol will continue to be a cornerstone in the development of bioorthogonal reactions for molecular imaging and targeted therapy.

In conclusion, 4-Amino-3-ethynylphenol has emerged as a versatile and powerful molecular building block with applications spanning pharmacology, materials science, and biotechnology. Its unique structural features, including the ethynyl group and amino group, provide opportunities for functionalization and targeting, making it an invaluable tool in modern research. As synthetic methods continue to improve and new applications are discovered, 4-Amino-3-ethynylphenol is poised to play an increasingly important role in shaping the future of innovative technologies and therapeutic strategies.

The compound 4-Amino-3-ethynylphenol has emerged as a versatile and powerful molecular building block with a wide range of applications across multiple scientific disciplines. Here's a structured summary of its key features and applications: --- ### Structural Characteristics - Chemical Structure: Contains a phenolic ring with a primary amino group at the 4-position and a terminal alkyne (ethynyl group) at the 3-position. - Reactivity: The ethynyl group (–C≡CH) is highly reactive and participates in click chemistry reactions (e.g., azide-alkyne cycloadditions). - Electronic Properties: The amino group provides a site for hydrogen bonding, while the ethynyl group introduces electron-deficiency, influencing interactions with biological targets and synthetic partners. --- ### Applications Across Scientific Fields #### 1. Pharmacology and Drug Discovery - Bioisostere: Acts as a bioisostere for aromatic rings, enabling the design of novel pharmacophores with unique pharmacokinetic profiles. - Targeted Drug Delivery: Used in the development of targeted therapeutics via click chemistry for site-specific drug conjugation. - Therapeutic Potential: Explored in anti-cancer and anti-inflammatory drug development due to its bioorthogonal reactivity and modular synthetic flexibility. #### 2. Materials Science and Organic Electronics - Conjugated Polymers: Incorporated into conjugated polymers for organic photovoltaics and light-emitting diodes (OLEDs) due to its electronic conjugation and solubility. - Flexible Electronics: Utilized in flexible and stretchable electronics due to its chemical versatility and compatibility with solution-processing techniques. - Smart Textiles: Used in smart textile development for wearable sensors and interactive surfaces. #### 3. Biotechnology and Tissue Engineering - Bioactive Hydrogels: Modified hydrogels with cell-adhesive peptides and cross-linking agents for tissue engineering applications. - 3D Scaffolds: Used to create 3D scaffolds that mimic the extracellular matrix, enhancing cell infiltration and tissue regeneration. - Molecular Imaging: Employed in bioorthogonal reactions for molecular imaging and targeted therapy. #### 4. Click Chemistry and Bioconjugation - Bioorthogonal Reactions: The ethynyl group enables click chemistry for in vivo and in vitro conjugation with azides, allowing for site-specific labeling and drug conjugation. - Synthetic Tool: Serves as a precursor in the synthesis of complex molecules, peptides, and nanoparticles with tailored biological activity. --- ### Future Prospects and Innovations - Drug Discovery: Expected to drive the development of novel drugs with improved solubility, metabolism, and targeting. - Materials Science: Potential in flexible electronics, smart textiles, and biodegradable polymers. - Regenerative Medicine: Continued use in tissue engineering and 3D bioprinting for regenerative medicine. - Sustainability: May contribute to the development of green chemistry and sustainable materials. --- ### Conclusion 4-Amino-3-ethynylphenol is a versatile and powerful molecular building block with applications spanning pharmacology, materials science, and biotechnology. Its unique structural features and chemical reactivity make it an invaluable tool in modern research, with the potential to drive innovative technologies and therapeutic strategies in the future. As synthetic methods evolve and new applications are explored, this compound is poised to play a central role in shaping the next generation of scientific advancements. --- If you're interested in specific applications (e.g., drug development, materials, or biotechnology), I can provide more detailed information or examples.

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Amadis Chemical Company Limited
(CAS:1260830-46-3)4-Amino-3-ethynylphenol
A948872
清らかである:99%
はかる:1g
価格 ($):620.0